4-{[(E)-{4-[ethyl(methyl)amino]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 4-[ETHYL(METHYL)AMINO]BENZALDEHYDE with 1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: A precursor in the synthesis of the target compound.
4-[ETHYL(METHYL)AMINO]BENZALDEHYDE: Another precursor used in the synthesis.
Other Pyrazolone Derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-[(E)-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[[4-[ethyl(methyl)amino]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H24N4O/c1-5-23(3)18-13-11-17(12-14-18)15-22-20-16(2)24(4)25(21(20)26)19-9-7-6-8-10-19/h6-15H,5H2,1-4H3 |
InChI Key |
KNVFNRHLVVOXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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